molecular formula C15H11FN2O3S B5853987 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid

4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5853987
M. Wt: 318.3 g/mol
InChI Key: SBIKBPMFFNVYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as FFACT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FFACT is a member of the thioamide family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of FFACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. FFACT has been shown to inhibit the activity of various kinases, such as protein kinase C, and to modulate the activity of certain transcription factors, such as NF-κB. These effects may contribute to the anti-inflammatory and anti-cancer properties of FFACT.
Biochemical and Physiological Effects
FFACT has been shown to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FFACT can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that FFACT can reduce tumor growth and metastasis, improve glucose tolerance, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

FFACT has several advantages for use in lab experiments, including its unique chemical structure, high purity, and stability. However, FFACT also has some limitations, such as its low solubility in water and certain organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on FFACT, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its properties as a diagnostic tool. Additionally, further studies are needed to elucidate the mechanism of action of FFACT and to identify its molecular targets in the body.

Synthesis Methods

FFACT can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and catalyst, resulting in the formation of FFACT. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

FFACT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FFACT has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. FFACT has also been studied for its potential use as a diagnostic tool for detecting certain diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S/c16-11-5-1-9(2-6-11)13(19)18-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIKBPMFFNVYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

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